Hdac6/8/brpf1-IN-1
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Overview
Description
Hdac6/8/brpf1-IN-1 is a dual inhibitor targeting histone deacetylase 6, histone deacetylase 8, and the bromodomain and PHD finger containing protein 1. This compound has shown significant potential in cancer research due to its ability to inhibit multiple targets involved in gene expression and chromatin remodeling .
Preparation Methods
The synthesis of Hdac6/8/brpf1-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. For example, one method involves the use of a palladium-catalyzed coupling reaction followed by a series of purification steps to obtain the final product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Hdac6/8/brpf1-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hdac6/8/brpf1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of histone deacetylases and bromodomains. In biology and medicine, it is investigated for its potential in cancer therapy, particularly in targeting acute myeloid leukemia cells . The compound’s ability to modulate gene expression and protein acetylation makes it a valuable tool in epigenetic research.
Mechanism of Action
Hdac6/8/brpf1-IN-1 exerts its effects by inhibiting the activity of histone deacetylase 6, histone deacetylase 8, and the bromodomain and PHD finger containing protein 1. This inhibition leads to changes in gene expression and chromatin structure, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation. The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, which play a crucial role in regulating gene expression .
Comparison with Similar Compounds
Hdac6/8/brpf1-IN-1 is unique in its ability to inhibit multiple targets simultaneously. Similar compounds include other histone deacetylase inhibitors and bromodomain inhibitors, such as trichostatin A and JQ1. this compound stands out due to its dual inhibitory activity, which enhances its potential therapeutic effects .
Properties
Molecular Formula |
C18H17N3O5S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[(1,3-dimethyl-2-oxoquinolin-6-yl)sulfamoyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C18H17N3O5S/c1-11-9-13-10-14(5-8-16(13)21(2)18(11)23)20-27(25,26)15-6-3-12(4-7-15)17(22)19-24/h3-10,20,24H,1-2H3,(H,19,22) |
InChI Key |
AXJXDWNCHLEVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)NO)N(C1=O)C |
Origin of Product |
United States |
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